(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
Description
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound characterized by a benzodioxin ring substituted with a nitro group and a propenoic acid moiety
Properties
IUPAC Name |
(E)-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-10(14)2-1-7-3-9(12(15)16)4-8-5-17-6-18-11(7)8/h1-4H,5-6H2,(H,13,14)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPJKEKUWWGPCL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate aldehyde under acidic conditions.
Propenoic Acid Moiety Addition: The final step involves the addition of the propenoic acid moiety through a Heck reaction, where the nitro-substituted benzodioxin is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and Heck coupling reactions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the benzodioxin ring.
Scientific Research Applications
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid: shares structural similarities with other nitro-substituted benzodioxin derivatives and propenoic acid compounds.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a similar functional group arrangement but different core structure.
Uniqueness
Structural Features: The combination of a benzodioxin ring with a nitro group and a propenoic acid moiety is unique and contributes to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C11H9NO6
- Molecular Weight : 249.19 g/mol
- IUPAC Name : (2E)-3-(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
Research indicates that compounds similar to (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid exhibit various biological activities primarily through the following mechanisms:
- Antioxidant Activity : The compound has been evaluated for its ability to inhibit lipid peroxidation. Studies show that derivatives of benzodioxin can significantly reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities .
- Calcium Antagonist Properties : Some related compounds have demonstrated calcium channel blocking effects comparable to established calcium antagonists like flunarizine. This property may contribute to their efficacy in treating cardiovascular diseases .
- Hypolipidemic Effects : In vivo studies have shown that certain derivatives can lower lipid levels in animal models, suggesting a potential role in managing dyslipidemia and related metabolic disorders .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 25 | Lipid Peroxidation Inhibitor | 5 | |
| Compound 36 | Calcium Antagonist | 10 | |
| Compound 21 | Hypolipidemic Agent | 15 |
Case Studies
Several studies have explored the biological effects of related compounds:
- Inhibition of LDL Peroxidation : A study demonstrated that certain derivatives were between 5 to >45 times more effective than probucol in inhibiting LDL oxidation, which is critical in atherosclerosis development .
- Calcium Channel Blockade : Experimental models showed that compounds with similar structures to (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid exhibited calcium antagonistic properties that could be beneficial in treating hypertension .
- Hypolipidemic Activity in Mice : In a mouse model, compound 36 was administered at doses of 100 and 300 mg/kg and resulted in significant reductions in serum cholesterol levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
